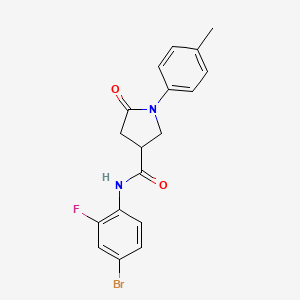
N-(4-bromo-2-fluorophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
Descripción general
Descripción
N-(4-bromo-2-fluorophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as BMS-986177, is a small molecule inhibitor that is being studied for its potential therapeutic applications. This compound has been shown to have promising results in preclinical studies, making it a potential candidate for further development.
Mecanismo De Acción
N-(4-bromo-2-fluorophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide works by inhibiting the activity of a protein called bromodomain and extra-terminal domain (BET). BET proteins play a role in the regulation of gene expression, and their dysregulation has been implicated in several diseases, including cancer and inflammatory disorders. By inhibiting BET proteins, N-(4-bromo-2-fluorophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide may help to restore normal gene expression and reduce disease activity.
Biochemical and Physiological Effects
In preclinical studies, N-(4-bromo-2-fluorophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have several biochemical and physiological effects. These include the inhibition of cancer cell growth, the enhancement of immune cell activity, and the reduction of inflammation. These effects suggest that N-(4-bromo-2-fluorophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide may have potential as a therapy for cancer, immunological disorders, and inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-bromo-2-fluorophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Another advantage is its specificity for BET proteins, which reduces the likelihood of off-target effects. However, one limitation of using N-(4-bromo-2-fluorophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is its potential toxicity, which must be carefully monitored in lab experiments.
Direcciones Futuras
There are several potential future directions for the study of N-(4-bromo-2-fluorophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide. One direction is the further exploration of its potential as a cancer therapy or immunotherapy. Another direction is the investigation of its potential as a therapy for inflammatory diseases, such as rheumatoid arthritis. Additionally, the development of more potent and selective BET inhibitors may lead to the discovery of even more effective therapies.
Aplicaciones Científicas De Investigación
N-(4-bromo-2-fluorophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been studied for its potential therapeutic applications in several areas, including oncology and immunology. In preclinical studies, N-(4-bromo-2-fluorophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to inhibit the growth of certain cancer cells and to enhance the activity of immune cells. These findings suggest that N-(4-bromo-2-fluorophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide may have potential as a cancer therapy or as an immunotherapy.
Propiedades
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrFN2O2/c1-11-2-5-14(6-3-11)22-10-12(8-17(22)23)18(24)21-16-7-4-13(19)9-15(16)20/h2-7,9,12H,8,10H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGAUUFZSQERMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=C(C=C(C=C3)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-fluorophenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~1~-(4-iodophenyl)-N~2~-[(4-methylphenyl)sulfonyl]alaninamide](/img/structure/B4086877.png)
![N-{2-[4-(3-Chloro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-3,4-dimethoxy-N-phenyl-benzenesulfonamide](/img/structure/B4086880.png)
![7-(3,4-dimethoxyphenyl)-5-(4-ethylphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B4086881.png)
![3,4-dichloro-N-{1-[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4086893.png)
![2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-nitrophenyl)acetamide](/img/structure/B4086903.png)
![N-{[5-({2-[(4-iodo-2-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide](/img/structure/B4086929.png)
![2-(benzylthio)-5-methyl-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4086930.png)
![N-{2-[(2-cyanobenzyl)thio]-1,3-benzothiazol-6-yl}butanamide](/img/structure/B4086946.png)
![N-cycloheptyl-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4086954.png)
![4-Chloro-N-(2-ethoxy-phenyl)-N-{2-[4-(2-fluoro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-benzenesulfonamide](/img/structure/B4086955.png)
![N-{1-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide](/img/structure/B4086956.png)
![N-(2-methoxyphenyl)-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4086968.png)
![1-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1H-indole-3-carbaldehyde](/img/structure/B4086975.png)
![1-{2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-3-(4-methylphenoxy)-2-propanol hydrochloride](/img/structure/B4086982.png)